molecular formula C21H23N5O3S B2979324 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 2034608-77-8

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2979324
CAS No.: 2034608-77-8
M. Wt: 425.51
InChI Key: UKUZKJFUXUGENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic benzamide derivative intended for research and development purposes. This compound features a complex molecular architecture that incorporates two prominent pharmacophores: a 1-methyl-1H-pyrazole moiety and a pyrrolidin-1-ylsulfonyl group, linked via a pyridine-methyl-benzamide core . Pyrazole derivatives are a significant class of nitrogen-containing heterocycles widely recognized for their diverse pharmacological potential, serving as key structural components in compounds with anti-inflammatory, anticancer, antibacterial, and antiviral activities . The inclusion of a sulfonamide group (pyrrolidin-1-ylsulfonyl) further enhances its interest as a research chemical, as sulfonamides are commonly investigated for their ability to inhibit various enzymes and are frequently utilized in the synthesis of more complex molecules for drug discovery . As a multi-functional building block, this chemical is of high interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. It is particularly useful for exploring structure-activity relationships (SAR) and as a precursor in the development of targeted therapeutic agents. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-25-15-18(14-24-25)20-9-4-16(12-22-20)13-23-21(27)17-5-7-19(8-6-17)30(28,29)26-10-2-3-11-26/h4-9,12,14-15H,2-3,10-11,13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUZKJFUXUGENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyridine vs. Pyrimidine Cores

The target compound’s pyridine core contrasts with pyrimidine-based analogs, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (). Pyrimidine derivatives often exhibit enhanced π-π stacking interactions with kinase ATP-binding pockets, but pyridine-based compounds may offer improved metabolic stability due to reduced electron-deficient character .

Pyrazole Substitution

The 1-methylpyrazole group in the target compound is structurally similar to analogs in (e.g., compounds 2j–2o), which feature 1-phenylpyrazole with hydroxylated aryl substituents.

Sulfonamide Functionalization

The pyrrolidin-1-ylsulfonyl group in the target compound distinguishes it from analogs with aryl sulfonamides (e.g., 4-bromo- or 4-chloro-substituted benzenesulfonamides in ). Pyrrolidine’s cyclic amine introduces basicity and conformational rigidity, which may enhance solubility and selectivity compared to halogenated aryl sulfonamides. For instance, halogenated analogs (e.g., 2k–2m in ) showed moderate anticancer activity (IC₅₀: 2–10 μM), while pyrrolidine-containing sulfonamides (as in ) could optimize pharmacokinetics by balancing lipophilicity and aqueous solubility .

Carboxamide vs. Sulfonamide Linkers

The target compound’s benzamide linker differs from carboxamide-based analogs like N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (). Carboxamides typically engage in stronger hydrogen bonding due to the carbonyl oxygen, whereas sulfonamides (with sulfonyl groups) exhibit higher metabolic stability and resistance to hydrolysis. This distinction may influence target residence time and bioavailability .

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups : Fluorine-substituted analogs (e.g., and m in ) show enhanced kinase inhibitory potency due to increased electronegativity, but they may suffer from reduced solubility.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and how can low yields be addressed?

  • Methodological Answer : Copper-catalyzed coupling reactions (e.g., Ullmann-type) are pivotal for forming pyrazole-pyridine linkages. For instance, a 17.9% yield was reported in a similar synthesis using copper(I) bromide, cesium carbonate, and cyclopropanamine in DMSO at 35°C for 48 hours . To improve yields:

  • Optimize catalyst loading (e.g., 0.05–0.1 equiv. CuBr).
  • Screen solvents (DMSO vs. DMA) and temperature (35–80°C).
  • Use anhydrous conditions to mitigate hygroscopic reagent interference .
    • Key Tools : Column chromatography (e.g., ethyl acetate/hexane gradients) and HRMS for purity validation .

Q. How can researchers confirm the structural integrity of the compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H NMR : Expect aromatic protons in δ 8.8–7.0 ppm (pyridine/pyrazole) and aliphatic signals for the pyrrolidinylsulfonyl group (δ 3.2–1.5 ppm) .
  • ¹³C NMR : Carbonyl (C=O) peaks near 165–170 ppm and sulfonyl (SO₂) carbons at ~45–50 ppm .
  • HRMS : Calculate exact mass (e.g., C₂₁H₂₄N₄O₂S: [M+H]+ = 420.1632) to confirm molecular formula .

Advanced Research Questions

Q. How can researchers address contradictory biological activity data in enzyme inhibition assays?

  • Methodological Answer :

  • Data Validation : Replicate assays under controlled pH/temperature (e.g., phosphate buffer pH 6.8) .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., trifluoromethyl-containing derivatives) to identify functional group contributions .
  • Theoretical Modeling : Use molecular docking to assess binding interactions with target enzymes (e.g., kinases) .

Q. What strategies mitigate solubility challenges during pre-formulation studies for in vivo testing?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO/PEG400 mixtures (≤10% v/v) to enhance aqueous solubility .
  • Salt Formation : Explore sulfonic acid or hydrochloride salts via reaction with HCl/NaOH .
  • Nanoformulation : Employ liposomal encapsulation or cyclodextrin complexes to improve bioavailability .

Q. How can unexpected regioselectivity in pyrazole functionalization be resolved?

  • Methodological Answer :

  • Protecting Groups : Temporarily block reactive sites (e.g., Boc-protected amines) to direct coupling to the pyridine ring .
  • Computational Screening : Predict reactive sites using DFT calculations (e.g., Fukui indices) .
  • Reagent Selection : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for precise C–H activation .

Q. What methodologies validate the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer :

  • In Vitro Assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 inhibition .
  • LC-MS/MS Quantification : Detect metabolites (e.g., hydroxylated or sulfone derivatives) with MRM transitions .
  • Comparative Analysis : Benchmark against reference compounds (e.g., lansoprazole derivatives) with known metabolic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.